molecular formula C7H8N2O B6146980 2-(dimethyl-1,3-oxazol-4-yl)acetonitrile CAS No. 1017181-84-8

2-(dimethyl-1,3-oxazol-4-yl)acetonitrile

Cat. No.: B6146980
CAS No.: 1017181-84-8
M. Wt: 136.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethyl-1,3-oxazol-4-yl)acetonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes in the presence of a base . The reaction conditions often involve the use of polar solvents and task-specific phosphine ligands to achieve high regioselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recovery and reuse of solvents and catalysts are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

2-(dimethyl-1,3-oxazol-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxazole derivatives with various substituents.

    Reduction: Primary amines.

    Substitution: Compounds with different functional groups replacing the nitrile group.

Scientific Research Applications

2-(dimethyl-1,3-oxazol-4-yl)acetonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(dimethyl-1,3-oxazol-4-yl)acetonitrile involves its interaction with molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(dimethyl-1,3-oxazol-4-yl)acetonitrile is unique due to its specific combination of the oxazole ring and nitrile group, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

1017181-84-8

Molecular Formula

C7H8N2O

Molecular Weight

136.2

Purity

95

Origin of Product

United States

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